molecular formula C16H15NO2 B14020840 2-benzoyl-N,N-dimethylbenzamide CAS No. 6158-53-8

2-benzoyl-N,N-dimethylbenzamide

Cat. No.: B14020840
CAS No.: 6158-53-8
M. Wt: 253.29 g/mol
InChI Key: DZBUGHSFHIIATE-UHFFFAOYSA-N
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Description

2-Benzoyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzamide, characterized by the presence of a benzoyl group and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N,N-dimethylbenzamide typically involves the reaction of benzoyl chloride with N,N-dimethylbenzamide in the presence of a base. One common method is to heat benzoyl chloride with N,N-dimethylbenzamide at 150°C in dimethylformamide (DMF) for an extended period . The acid chlorides for this method are prepared from the corresponding carboxylic acids using chlorination reagents such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of benzoyl chloride with N,N-dimethylbenzamide in the presence of a basic catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoyl derivatives, hydroxyl derivatives, and substituted benzamides .

Mechanism of Action

The mechanism of action of 2-benzoyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic action . The molecular targets and pathways involved include the glucokinase enzyme and its associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the benzoyl group and the dimethyl substitution on the nitrogen atom. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

6158-53-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-benzoyl-N,N-dimethylbenzamide

InChI

InChI=1S/C16H15NO2/c1-17(2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

DZBUGHSFHIIATE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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